molecular formula C13H12N2S B080723 2-phenyl-2-pyridin-2-ylethanethioamide CAS No. 10400-14-3

2-phenyl-2-pyridin-2-ylethanethioamide

Cat. No.: B080723
CAS No.: 10400-14-3
M. Wt: 228.31 g/mol
InChI Key: FOQYDURHXZVLFT-UHFFFAOYSA-N
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Description

2-phenyl-2-pyridin-2-ylethanethioamide is an organosulfur compound with the molecular formula C13H12N2S It is known for its unique structure, which includes both phenyl and pyridyl groups attached to a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-2-pyridin-2-ylethanethioamide typically involves the reaction of phenyl thiourea with ethyl 4-bromocrotonate. This reaction is carried out under mild conditions, often in the presence of solvents like 2,2,2-trifluoroethanol or hexafluoroisopropanol, which help in achieving high yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-phenyl-2-pyridin-2-ylethanethioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the thioacetamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thioacetamides .

Scientific Research Applications

2-phenyl-2-pyridin-2-ylethanethioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-2-pyridin-2-ylethanethioamide involves its interaction with specific molecular targets. For instance, in its role as an inhibitor of gastric acid secretion, it likely interacts with histamine receptors or other components of the gastric acid secretion pathway. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its thioacetamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

10400-14-3

Molecular Formula

C13H12N2S

Molecular Weight

228.31 g/mol

IUPAC Name

2-phenyl-2-pyridin-2-ylethanethioamide

InChI

InChI=1S/C13H12N2S/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-9,12H,(H2,14,16)

InChI Key

FOQYDURHXZVLFT-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=N)S

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=S)N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=S)N

Related CAS

62903-79-1 (mono-hydrochloride)

Synonyms

antigastrin
antigastrin monohydrochloride
SC 15396

Origin of Product

United States

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